Product packaging for Ethyl 2-iso-propoxybenzoylformate(Cat. No.:CAS No. 1373519-34-6)

Ethyl 2-iso-propoxybenzoylformate

Cat. No.: B2482566
CAS No.: 1373519-34-6
M. Wt: 236.267
InChI Key: NGWUEBGMJDBSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-iso-propoxybenzoylformate (CAS 1373519-34-6) is a high-purity chemical reagent designed for advanced scientific research and development. This compound, with a molecular formula of C 13 H 16 O 4 and a molecular weight of 236, serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures . As an ester derivative of benzoylformic acid featuring an isopropoxy substituent on the aromatic ring, this compound offers unique reactivity profiles valuable for pharmaceutical and chemical research . Researchers utilize this reagent in the synthesis of specialized compounds where the keto-ester functionality and aromatic ether moiety provide strategic sites for further chemical modification. The compound's structural features make it particularly useful for exploring structure-activity relationships in medicinal chemistry programs and for developing novel synthetic methodologies. Storage conditions recommend keeping the product at -4°C for short-term storage (1-2 weeks) or at -20°C for extended preservation (1-2 years) to maintain stability and purity . The provided specifications include a boiling point of 341.6±25.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm 3 . Attention: This product is intended for research purposes only and is not classified as a drug or pharmaceutical agent. It is strictly for use in laboratory settings and is not approved for diagnostic or therapeutic applications in humans or animals. The product must not be introduced into any living organism or used for any personal purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B2482566 Ethyl 2-iso-propoxybenzoylformate CAS No. 1373519-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-2-(2-propan-2-yloxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-13(15)12(14)10-7-5-6-8-11(10)17-9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWUEBGMJDBSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Iso Propoxybenzoylformate and Analogues

Established Synthetic Pathways for Benzoylformate Esters

Established methods for synthesizing benzoylformate esters, which are structurally similar to Ethyl 2-iso-propoxybenzoylformate, provide a foundational understanding of the synthetic challenges and strategies.

A primary and straightforward method for the synthesis of benzoylformate esters is the direct esterification of the corresponding benzoylformic acid.

Fischer-Speier Esterification : This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of ethyl benzoylformate, benzoylformic acid is treated with ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. orgsyn.orgchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol, a series of proton transfers, and finally, elimination of water to yield the ester. masterorganicchemistry.comyoutube.com

Reaction with Acyl Chlorides : An alternative to direct esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride. chemguide.co.ukyoutube.com The acyl chloride is then reacted with an alcohol to form the ester. This method is often more vigorous than Fischer-Speier esterification and can be performed at room temperature. chemguide.co.uk

Use of Other Esterifying Agents : Various other reagents can be employed for the esterification of carboxylic acids, including:

Thionyl chloride (SOCl₂) with an alcohol : This provides anhydrous HCl in situ, which catalyzes the esterification. commonorganicchemistry.com

Alkyl halides (e.g., methyl iodide) : The carboxylic acid can be deprotonated to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide. youtube.com

Trimethylsilyldiazomethane (TMS-CHN₂) : This reagent reacts rapidly with carboxylic acids to produce methyl esters. commonorganicchemistry.com

Table 1: Comparison of Esterification Methods

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Carboxylic acid, alcohol, acid catalyst Heating, often with water removal Inexpensive, suitable for simple alcohols masterorganicchemistry.com Equilibrium reaction, not ideal for acid-sensitive substrates commonorganicchemistry.com
From Acyl Chlorides Acyl chloride, alcohol, base (e.g., pyridine) Often at room temperature High reactivity, good yields Acyl chloride preparation is an extra step
SOCl₂ + Alcohol Carboxylic acid, SOCl₂, alcohol Varies In situ generation of HCl catalyst Not suitable for acid-sensitive substrates commonorganicchemistry.com
Alkylation with Alkyl Halides Carboxylic acid, base, alkyl halide Varies Useful alternative to Fischer-Speier Potential for alkylation at other nucleophilic sites commonorganicchemistry.com

Oxidation of suitable precursors is another key strategy for the synthesis of benzoylformate esters.

Oxidation of Mandelic Acid Derivatives : Benzoylformic acid, the precursor to its esters, can be prepared by the oxidation of mandelic acid. orgsyn.org Subsequently, the ester can be formed. orgsyn.org

Oxidation of Aryl Ketones : A direct method involves the oxidation of aryl ketones to produce aryl α-keto esters. acs.org

Photochemical Oxidation : Substituted benzoylformate esters can be involved in photochemical oxidation reactions, which highlights a potential synthetic application where the benzoylformate moiety itself acts as a photosensitizer. acs.org

Condensation and coupling reactions offer alternative pathways to construct the carbon skeleton of benzoylformate esters. While specific examples for this compound are not detailed in the provided search results, general principles of condensation and coupling can be applied. These methods often involve the formation of a key carbon-carbon bond.

Novel and Emerging Synthetic Routes to this compound

Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. This is particularly true for the synthesis of complex molecules where catalytic approaches are at the forefront.

Catalysis offers the potential for milder reaction conditions, higher atom economy, and improved selectivity.

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of a wide array of chemical bonds with high efficiency and selectivity. mdpi.com These methods are increasingly being applied to the synthesis of complex molecules, including pharmaceutical intermediates. mdpi.com

Palladium-Catalyzed Reactions : Palladium catalysts are widely used in cross-coupling reactions. mdpi.com For instance, the Suzuki-Miyaura coupling, which involves the reaction of organoboronic acids with organohalides, is a powerful method for forming carbon-carbon bonds. researchgate.net While a direct application to this compound synthesis is not explicitly found, related transformations for synthesizing substituted aromatic compounds are common.

Other Transition Metals : Other transition metals like iridium and zinc have been used to catalyze the synthesis of related heterocyclic compounds such as benzofurans. researchgate.net These catalytic systems often involve transformations of functional groups that could be adapted for the synthesis of substituted benzoylformates.

Catalytic Synthesis Methodologies

Organocatalysis in Benzoylformate Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the formation of chiral molecules. In the context of benzoylformate synthesis and the synthesis of its analogues like α-keto esters, organocatalysts play a crucial role in facilitating various transformations with high enantioselectivity.

N-Heterocyclic carbenes (NHCs) have been identified as effective organocatalysts in reactions involving α-keto esters. For instance, NHCs catalyze the cross-aza-benzoin reaction between aldehydes and α-imino esters to produce α-amino-β-keto esters, which are valuable synthetic intermediates. beilstein-journals.org This reaction proceeds with high atom efficiency under mild conditions. beilstein-journals.org The proposed mechanism involves the formation of a Breslow intermediate from the reaction of the NHC with an aldehyde, which then reacts with the α-imino ester. beilstein-journals.org Furthermore, the intermolecular cross-benzoin reaction of aldehydes with α-keto esters can be catalyzed by both achiral and chiral triazolium-based NHCs, demonstrating the versatility of these catalysts. nih.govacs.org

Squaramide-based organocatalysts have also been successfully employed. A tertiary amine-squaramide organocatalyst was developed for the asymmetric Michael addition of cyclic diketones to β,γ-unsaturated α-keto esters, yielding pharmaceutically relevant chiral bicyclic compounds in high yields and excellent enantioselectivities (up to 99% ee). thieme-connect.com Another innovative approach is the photo-organocatalytic enantioselective α-hydroxylation of β-keto esters using molecular oxygen, facilitated by phase transfer catalysis, which provides a green and efficient route to chiral α-hydroxy-β-keto esters. rsc.org The use of chiral amine catalysts, specifically those derived from cinchona alkaloids, has also been explored in the synthesis of precursors for bioactive molecules, highlighting the potential for recyclable organocatalytic systems. beilstein-journals.orgnih.gov

Table 1: Examples of Organocatalysis in the Synthesis of α-Keto Ester Analogues
Reaction TypeOrganocatalystReactantsProduct TypeKey FindingsReference
Cross-Aza-BenzoinN-Heterocyclic Carbene (NHC)Aldehydes, α-Imino esterα-Amino-β-keto estersHigh atom efficiency, mild conditions. beilstein-journals.org
Michael AdditionTertiary Amine-SquaramideCyclic diketones, β,γ-Unsaturated α-keto estersChiral bicyclic compoundsHigh yields (up to 97%), excellent enantioselectivities (up to 99% ee). thieme-connect.com
α-HydroxylationPhase Transfer Catalystβ-Keto esters, Molecular oxygenα-Hydroxy-β-keto estersPhoto-organocatalytic, good enantiopurity (up to 90% ee). rsc.org
Cross-Benzoin ReactionTriazolium-based NHCAldehydes, α-Keto estersα-Hydroxy-β-keto estersGeneral across aliphatic and aryl aldehydes. nih.govacs.org

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of flow chemistry to the synthesis of esters and their analogues, such as this compound, is a promising area of research.

The synthesis of esters like ethyl propanoate in continuous flow reactors has demonstrated the potential for highly efficient and green production methods. patsnap.com By utilizing microreactor technology with integrated heat exchangers and fixed-bed catalysts, processes can be run solvent-free with high conversion and selectivity, and significantly reduced reaction times. patsnap.com

A notable example in a related class of compounds is the flow synthesis of ethyl isocyanoacetate. This process involves a telescoped continuous flow reaction where N-formylglycine reacts with triphosgene (B27547) to generate a stream of the product in situ. rsc.org This approach is particularly beneficial for handling hazardous reagents and intermediates safely. The principles of this telescoped flow process could be adapted for the synthesis of this compound, potentially combining multiple reaction steps into a single, continuous operation.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Esters
FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Safety Handling of large quantities of hazardous materials.Smaller reaction volumes, better control over exothermic reactions.
Efficiency Slower reaction times, potential for side reactions.Faster reaction times, improved heat and mass transfer, higher yields.
Scalability Challenging to scale up, requires larger reactors.Easily scalable by running the system for longer or in parallel.
Process Control Difficult to precisely control temperature and mixing.Precise control over reaction parameters (temperature, pressure, flow rate).

One-Pot Reaction Strategies

One such method involves the conversion of aryl acetic esters into aryl α-keto esters through a one-pot process of diazo transfer followed by oxidation with in situ generated dimethyldioxirane. pku.edu.cn This approach is notable for its mild reaction conditions and simple operational procedure. pku.edu.cn Another efficient one-pot synthesis starts from aryl ketones, which undergo oxidation with selenium dioxide, followed by esterification and hydrolysis to yield the desired aryl α-keto esters. researchgate.net This method is applicable to both aromatic and heteroaromatic ketones. researchgate.net

The synthesis of benzimidazoles from o-phenylenediamine (B120857) and aldehydes in a one-pot, solvent-free reaction further illustrates the efficiency of this approach, where the aldehyde first forms an imine that then undergoes intramolecular nucleophilic attack. umich.edu While not a direct synthesis of the target compound, it showcases the potential of one-pot methodologies to construct complex molecules from simple precursors efficiently.

Table 3: Examples of One-Pot Syntheses for Aryl α-Keto Esters and Related Compounds
Starting MaterialReagentsProductKey FeaturesReference
Aryl acetic esterp-Acetamidobenzenesulfonyl azide, DBU, Oxone®Aryl α-keto esterMild conditions, simple operation. pku.edu.cn
Aryl ketoneSelenium dioxide, AlcoholAryl α-keto esterGood yields for aromatic and heteroaromatic substrates. researchgate.net
o-Phenylenediamine, AldehydeNone (solvent-free)Benzimidazole (B57391)Solvent-free, high yields. umich.edu

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound can be made more sustainable by considering aspects such as atom economy, solvent selection, and the use of recyclable catalysts.

Atom Economy Maximization

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. scranton.edu Reactions with high atom economy are inherently greener as they generate less waste. scranton.edu The calculation of percent atom economy is given by the formula: (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100. youtube.com

For a hypothetical Fischer esterification synthesis of this compound from 2-iso-propoxybenzoylformic acid and ethanol, the only byproduct would be water. This type of reaction generally has a high atom economy. In contrast, a synthesis involving a leaving group that is not incorporated into the final product would have a lower atom economy. Maximizing atom economy is a key goal in designing green synthetic routes.

Solvent Selection and Minimization

Solvents account for a significant portion of the waste generated in chemical processes, making their selection a critical aspect of green chemistry. whiterose.ac.uk Solvent selection guides have been developed to help chemists choose less hazardous and more sustainable solvents. whiterose.ac.ukjk-sci.comrsc.org These guides often categorize solvents as "recommended," "problematic," or "hazardous" based on their environmental, health, and safety profiles. whiterose.ac.ukjk-sci.com

For the synthesis of esters, greener alternatives to commonly used hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are being explored. rsc.org For instance, acetonitrile (B52724) has been used as a greener solvent for Steglich esterification. rsc.org Solvents such as ethyl acetate (B1210297) and isopropyl acetate are often recommended for ester synthesis. jk-sci.com The ideal green synthesis would minimize solvent use or employ solvent-free conditions where possible. umich.edu

Table 4: Green Solvent Selection Guide for Esterification Reactions
CategorySolventsRationaleReference
Recommended Ethyl acetate, Isopropyl acetate, Water, EthanolLower toxicity, better environmental profile, often bio-based. jk-sci.comrsc.org
Problematic Toluene, Acetonitrile, Tetrahydrofuran (THF)Some toxicity and environmental concerns, but may be necessary for certain reactions. whiterose.ac.ukjk-sci.com
Hazardous Dichloromethane (DCM), Chloroform, Benzene (B151609), N,N-Dimethylformamide (DMF)High toxicity, carcinogenicity, significant environmental impact. whiterose.ac.ukjk-sci.com

Application of Recyclable Catalytic Systems

The use of catalytic reagents is a core principle of green chemistry, and the ability to recycle these catalysts further enhances the sustainability of a process. uab.cat In the synthesis of this compound and its analogues, developing recyclable catalytic systems is a key area of research.

Energy Efficiency in Synthetic Protocols

The imperative for sustainable chemical manufacturing has driven significant research into enhancing the energy efficiency of synthetic protocols. In the context of producing this compound and its analogues, traditional synthetic methods often rely on conventional heating for extended periods, leading to substantial energy consumption. Modern approaches, however, are increasingly focusing on the adoption of energy-saving technologies such as microwave-assisted synthesis and the use of solid acid catalysts, which can dramatically reduce reaction times and energy input.

The primary route for the synthesis of this compound is the Fischer esterification of 2-iso-propoxybenzoylformic acid with ethanol. Conventionally, this reaction is catalyzed by a homogeneous mineral acid, such as sulfuric acid, and requires prolonged heating under reflux conditions. masterorganicchemistry.com This method, while effective, is energetically demanding and presents challenges in terms of catalyst separation and waste generation. oru.edu

Microwave-Assisted Synthesis: A Leap in Energy Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significant reductions in energy consumption. In a study on the Fischer esterification of substituted benzoic acids, the use of a sealed-vessel microwave reactor demonstrated a substantial improvement in reaction times and yields compared to conventional heating. For instance, the synthesis of ethyl-4-fluoro-3-nitrobenzoate, an analogue of the target compound, was optimized at 130°C with a total irradiation time of just 15 minutes. researchgate.net This represents a drastic reduction from the hours of reflux typically required in conventional methods.

The efficiency of microwave heating stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. cmu.edu This localized heating minimizes energy loss to the surroundings and can lead to thermal effects that are not achievable with conventional heating, thereby accelerating the reaction rate.

Comparative Data of Conventional vs. Microwave-Assisted Esterification

To illustrate the energy-saving potential of microwave-assisted synthesis, the following table presents a comparison of reaction conditions and outcomes for the esterification of a substituted benzoic acid, which serves as a model for the synthesis of this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid with Ethanol

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours15 minutes
Temperature Reflux130°C
Catalyst Concentrated H₂SO₄Concentrated H₂SO₄
Yield ModerateGood
Energy Input HighSignificantly Lower

Data extrapolated from studies on analogous substituted benzoic acids. researchgate.net

Solid Acid Catalysts: A Greener, Energy-Saving Alternative

The use of heterogeneous solid acid catalysts presents another avenue for improving the energy efficiency and environmental footprint of esterification reactions. oru.edu Catalysts such as Amberlyst resins, which are sulfonic acid-functionalized polymers, offer several advantages over traditional homogeneous catalysts. kaust.edu.sa They are easily separated from the reaction mixture, can be recycled and reused, and often allow for milder reaction conditions, thereby reducing energy consumption. oru.educsic.es

For sterically hindered carboxylic acids, which can be challenging to esterify, solid acid catalysts have proven to be particularly effective. csic.es The large surface area and defined pore structure of these catalysts can facilitate the reaction by providing accessible active sites while minimizing diffusion limitations. oru.educsic.es The esterification of dicyclopentadiene (B1670491) with various organic acids, for example, has been successfully achieved using Amberlyst resin catalysts, demonstrating their utility in reactions involving bulky molecules. kaust.edu.sa

In the synthesis of this compound, the use of a solid acid catalyst in a fixed-bed reactor could enable a continuous flow process. Continuous flow systems offer superior heat and mass transfer compared to batch reactors, leading to better process control, higher yields, and reduced energy consumption per unit of product. While specific data for the target molecule is not available, studies on the esterification of long-chain acids have shown the potential of this approach. csic.es

Mechanistic Investigations of Reactions Involving Ethyl 2 Iso Propoxybenzoylformate

Elucidation of Formation Mechanisms

The synthesis of aryl α-ketoesters such as Ethyl 2-iso-propoxybenzoylformate can be achieved through several established synthetic routes. mdpi.com A common and effective method is the Friedel-Crafts acylation of an appropriately substituted aromatic compound. mdpi.comorganic-chemistry.org

Transition State Analysis in Key Synthetic Steps

The key synthetic step for the formation of this compound is the Friedel-Crafts acylation of 1-iso-propoxybenzene with ethyl oxalyl chloride. This reaction is an electrophilic aromatic substitution that proceeds via a well-defined mechanism involving a series of transition states. organic-chemistry.orgyoutube.com

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The first step involves the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chloride of ethyl oxalyl chloride, polarizing the C-Cl bond and facilitating its cleavage.

Formation of the Acylium Ion:

Reactants: Ethyl oxalyl chloride, Aluminum chloride (Lewis acid)

Intermediate: A complex between the acyl chloride and the Lewis acid.

Transition State 1 (TS1): This transition state involves the breaking of the C-Cl bond and the formation of the acylium ion and the [AlCl₄]⁻ anion. The geometry of this transition state is characterized by an elongated C-Cl bond and a developing positive charge on the carbonyl carbon.

Products: Ethyl oxalylium ion (the electrophile) and [AlCl₄]⁻. The acylium ion is resonance-stabilized. youtube.com

The subsequent step is the electrophilic attack of the acylium ion on the aromatic ring of 1-iso-propoxybenzene. The iso-propoxy group is an ortho-, para-directing activator due to its electron-donating resonance effect. Steric hindrance from the bulky iso-propoxy group will influence the regioselectivity, favoring acylation at the para-position, but the ortho-product, which leads to this compound, is also possible.

Electrophilic Aromatic Substitution:

Reactants: 1-iso-propoxybenzene, Ethyl oxalylium ion

Transition State 2 (TS2): This is the rate-determining step of the reaction. The transition state involves the attack of the π-electrons of the aromatic ring on the electrophilic carbon of the acylium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The energy of this transition state is influenced by the electronic nature of the substituent on the benzene (B151609) ring. The electron-donating iso-propoxy group helps to stabilize the developing positive charge, thus lowering the activation energy. libretexts.org

Intermediate: A sigma complex where the aromaticity of the ring is temporarily lost.

The final step is the restoration of aromaticity.

Restoration of Aromaticity:

Reactants: Sigma complex, [AlCl₄]⁻

Transition State 3 (TS3): This transition state involves the abstraction of a proton from the carbon bearing the newly attached acyl group by the [AlCl₄]⁻ anion. The C-H bond is broken, and the π-system of the aromatic ring is reformed.

Products: this compound, HCl, and regenerated AlCl₃ catalyst. libretexts.org

Role of Intermediates in Reaction Pathways

The primary intermediates in the formation of this compound via Friedel-Crafts acylation are the acylium ion and the sigma complex (arenium ion) .

Acylium Ion: This electrophilic intermediate is crucial for the reaction to proceed. Its formation from ethyl oxalyl chloride and a Lewis acid is a critical step. The stability of the acylium ion can influence the reaction conditions required. youtube.com

Sigma Complex (Arenium Ion): This carbocation intermediate is formed during the electrophilic attack on the aromatic ring. It is stabilized by resonance, with the positive charge delocalized over the ring and influenced by the substituent. The stability of this intermediate directly affects the rate of the reaction and the regiochemical outcome. For 1-iso-propoxybenzene, the positive charge in the sigma complex can be delocalized onto the oxygen atom of the iso-propoxy group, which provides significant stabilization for ortho and para attack. libretexts.org

Reactivity and Transformation Mechanisms of the α-Ketoester Moiety

The α-ketoester moiety in this compound is characterized by two adjacent carbonyl groups, which results in enhanced electrophilicity at the ketonic carbonyl carbon. beilstein-journals.orgnih.gov This high reactivity allows for a variety of chemical transformations.

Nucleophilic Additions to the Carbonyl Centers

Nucleophilic addition is a fundamental reaction of carbonyl compounds. libretexts.orgsavemyexams.com In this compound, the ketonic carbonyl is more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the alcohol product. libretexts.orgyoutube.com

Table 1: Examples of Nucleophilic Addition to this compound

Nucleophile Reagent Example Product Type
Hydride Sodium borohydride (B1222165) (NaBH₄) α-Hydroxy ester
Organometallic Grignard Reagent (e.g., CH₃MgBr) Tertiary alcohol
Cyanide Hydrogen cyanide (HCN) Cyanohydrin
Water H₂O (in acid or base) Gem-diol (hydrate)

The presence of the bulky 2-iso-propoxybenzoyl group can sterically hinder the approach of the nucleophile.

Reductions and Oxidations

Reductions:

The α-keto group of this compound can be selectively reduced to an α-hydroxy ester using mild reducing agents like sodium borohydride (NaBH₄). youtube.com The mechanism follows the general principles of nucleophilic addition, where a hydride ion (H⁻) from the reducing agent acts as the nucleophile. youtube.com

Step 1: The hydride ion attacks the electrophilic keto-carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.

Step 2: The alkoxide intermediate is protonated by a protic solvent (e.g., ethanol (B145695) or water) to give the final α-hydroxy ester product.

Enzyme-catalyzed reductions can also be employed, often with high enantioselectivity, to produce chiral α-hydroxy esters. kyoto-u.ac.jpnih.gov The mechanism in these biocatalytic reductions involves the transfer of a hydride from a cofactor like NADH to the carbonyl carbon within the enzyme's active site. nih.gov

Oxidations:

Ketones are generally resistant to oxidation compared to aldehydes. libretexts.org However, α-ketoesters can undergo oxidative cleavage under strong oxidizing conditions, such as with potassium permanganate (B83412) or periodate, which would break the C-C bond between the two carbonyl groups. libretexts.orgacs.org

A more synthetically useful transformation is the Baeyer-Villiger oxidation. While this reaction is more commonly applied to ketones to form esters, the α-ketoester structure presents a unique substrate. The reaction with a peroxy acid (e.g., m-CPBA) would likely involve the insertion of an oxygen atom adjacent to one of the carbonyl groups. The mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon, followed by rearrangement.

Condensation and Cycloaddition Mechanisms

Condensation Reactions:

Condensation reactions involve the joining of two molecules with the loss of a small molecule, such as water or an alcohol. wikipedia.orgyoutube.com The α-ketoester can participate in various condensation reactions. For example, in a Claisen condensation , an ester enolate can react with the keto-carbonyl of this compound. jove.comlibretexts.org

Step 1: A base removes an α-proton from an ester to form a nucleophilic enolate.

Step 2: The enolate attacks the electrophilic keto-carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.

Step 3: The intermediate is protonated to yield a β-hydroxy-α-ketoester.

Cycloaddition Reactions:

α-Ketoesters can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. For instance, in a [3+2] cycloaddition , an enolate derived from the α-ketoester can react with a nitrile oxide. nih.govfigshare.com This reaction would proceed through a concerted or stepwise mechanism involving the formation of a five-membered heterocyclic ring.

Photocatalytic reactions of benzoylformate esters with alkenes can also lead to cycloaddition products, such as in a Paternò–Büchi reaction , which is a [2+2] photocycloaddition to form oxetanes. acs.org The mechanism involves the photoexcitation of the α-ketoester to a triplet state, which then reacts with the alkene.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of Ethyl 2-iso-propoxybenzoylformate. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl and iso-propoxy groups, as well as the aromatic protons, would be expected. The ethyl group would manifest as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling. The iso-propoxy group would show a doublet for the two methyl groups and a septet for the methine proton. The protons on the benzene (B151609) ring would appear in the aromatic region of the spectrum, with their splitting patterns and chemical shifts dependent on their positions relative to the ester and ether functionalities.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Key resonances would include those for the carbonyl carbons of the ester and keto groups, the aromatic carbons, and the aliphatic carbons of the ethyl and iso-propoxy substituents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl -CH₃~1.3Triplet~7.1
Ethyl -CH₂-~4.3Quartet~7.1
iso-propoxy -CH(CH₃)₂~1.4Doublet~6.0
iso-propoxy -CH(CH₃)₂~4.7Septet~6.0
Aromatic H~6.9 - 8.0Multiplet-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
Ethyl -CH₃~14
Ethyl -CH₂-~62
iso-propoxy -CH(CH₃)₂~22
iso-propoxy -CH(CH₃)₂~72
Aromatic C~115 - 135
Aromatic C-O~160
C=O (keto)~190
C=O (ester)~165

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₁₆O₄, the expected molecular weight is approximately 236.26 g/mol . Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 236.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. Another strong band, likely at a slightly lower wavenumber around 1680-1700 cm⁻¹, would correspond to the C=O stretching of the α-keto group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=O (ester)1720 - 1740Strong
C=O (keto)1680 - 1700Strong
C=C (aromatic)1450 - 1600Medium-Strong
C-O (ester/ether)1000 - 1300Strong

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

While spectroscopic methods provide substantial evidence for the structure of this compound, single-crystal X-ray diffraction offers the most definitive and unambiguous three-dimensional structural elucidation. This technique requires the growth of a suitable single crystal of the compound.

Other Complementary Spectroscopic Techniques

In addition to the primary techniques discussed, other complementary spectroscopic methods can provide further structural confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish definitive correlations between protons and carbons, resolving any ambiguities in the one-dimensional spectra. Ultraviolet-Visible (UV-Vis) spectroscopy could also be used to study the electronic transitions within the molecule, particularly those associated with the aromatic and carbonyl chromophores.

By integrating the data obtained from this comprehensive suite of spectroscopic and crystallographic methodologies, a complete and accurate structural assignment of this compound can be achieved with a high degree of confidence.

Computational and Theoretical Chemistry Studies on Ethyl 2 Iso Propoxybenzoylformate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with a good balance of accuracy and computational cost. For a molecule like ethyl 2-iso-propoxybenzoylformate, DFT calculations can be employed to determine its optimized geometry, electronic charge distribution, and molecular orbitals.

In a typical DFT study, the B3LYP functional with a basis set such as 6-311++G(d,p) is often used for geometry optimization and frequency calculations of aromatic esters. acs.org Such calculations would provide insights into the bond lengths, bond angles, and dihedral angles of this compound in its ground electronic state. The calculated Mulliken or Natural Bond Orbital (NBO) charges would reveal the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity.

Below is a hypothetical table of selected optimized geometric parameters for a related benzoylformate ester, as would be obtained from a DFT calculation.

ParameterBond/AngleCalculated Value
Bond LengthC=O (keto)1.21 Å
C-C (keto-aryl)1.49 Å
C=O (ester)1.20 Å
C-O (ester)1.34 Å
Bond AngleO=C-C (keto)121.5°
C-C=O (ester)124.0°
Dihedral AngleO=C-C=O~90°

This data is illustrative and based on typical values for similar compounds.

Ab Initio Methods

Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for smaller molecules or can be used to benchmark DFT results.

For a molecule of the size of this compound, high-level ab initio calculations might be computationally expensive. However, they can be applied to model systems, for instance, by studying the rotational barriers of the iso-propoxy group or the ethyl ester group to understand the conformational preferences and their energetic penalties. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of a molecular system. aip.org For this compound, MD simulations can provide a detailed picture of its conformational landscape and how it interacts with other molecules, such as solvents or biological macromolecules.

By simulating the molecule over a period of time (from nanoseconds to microseconds), one can observe the various conformations it can adopt and the transitions between them. This is particularly relevant for the flexible iso-propoxy and ethyl ester side chains. The simulations can also reveal important intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, which govern its solubility and binding properties. acs.org

The following table illustrates the types of intermolecular interactions that could be analyzed from an MD simulation of this compound in a solvent.

Interaction TypePotential Interacting Atoms/GroupsSignificance
Hydrogen BondingEster carbonyl oxygen with protic solvent protonsInfluences solubility
van der WaalsAromatic ring with nonpolar solvent moleculesGoverns miscibility in nonpolar media
Dipole-DipoleCarbonyl groups with polar solvent moleculesAffects solvation and bulk properties

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data to confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule. A study on the aminolysis of esters utilized computational methods to analyze the reaction pathways, which inherently rely on the accurate prediction of the structures and energies of reactants, intermediates, and transition states. nih.gov

Here is a hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for a key carbon atom in a related benzoylformate ester.

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
Keto Carbonyl192.5190.8
Ester Carbonyl165.3164.1
Aromatic C-1134.2133.5

This data is for illustrative purposes.

Theoretical Insights into Reaction Mechanisms and Energetics

Understanding the mechanisms of chemical reactions is a central theme in chemistry. Computational chemistry offers a powerful approach to explore reaction pathways and their associated energetics.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgfiveable.mewikipedia.org By mapping the PES for a reaction, chemists can identify the minimum energy pathways from reactants to products, as well as the transition states that connect them. libretexts.orglibretexts.org

For this compound, a key reaction to study would be its hydrolysis or its reaction with other nucleophiles. Computational methods can be used to model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. For example, in the context of benzoylformate decarboxylase, DFT calculations have been used to investigate the decarboxylation of benzoylformate, providing insights into the energies of the intermediates and transition states involved in the enzymatic reaction. researchgate.netfigshare.com

The table below presents hypothetical calculated activation energies for a related ester reaction, illustrating the kind of data that can be obtained from PES mapping.

Reaction StepActivation Energy (kcal/mol)
Nucleophilic attack on keto carbonyl15.2
Nucleophilic attack on ester carbonyl18.5
Tetrahedral intermediate collapse5.8

This data is illustrative and represents a hypothetical reaction pathway.

Lack of Specific Research on this compound Precludes Detailed Analysis

The available scientific literature does, however, contain computational studies on related molecules, such as other benzoylformate esters and α-keto esters. These studies, while not directly examining this compound, can offer a general understanding of the methodologies employed to characterize transition states in this class of compounds. For instance, research into the reaction mechanisms of benzoylformate decarboxylase and other α-keto esters provides insights into the computational approaches used to explore their reactivity. researchgate.netfrontiersin.orgnih.govbeilstein-journals.org

These generalized studies often employ density functional theory (DFT) calculations to model reaction pathways and locate transition state structures. researchgate.netfrontiersin.orgnih.gov The characterization of these transition states is crucial for understanding reaction kinetics and mechanisms, such as those involved in acylation or decarboxylation reactions. frontiersin.orgacs.org Without specific studies on this compound, any discussion of its transition state properties would be speculative and not based on the detailed, compound-specific research findings required by the original request.

Therefore, to maintain scientific accuracy and adhere strictly to the available evidence, it is not possible to generate the requested article focusing solely on the computational and theoretical chemistry studies of this compound's transition state characterization.

Applications of Ethyl 2 Iso Propoxybenzoylformate in Complex Organic Synthesis

Building Block for Heterocyclic Compounds and Bioactive Scaffolds

The reactivity of the keto and ester functional groups in Ethyl 2-iso-propoxybenzoylformate makes it an ideal starting material for the synthesis of various heterocyclic systems, many of which form the core of biologically active molecules.

This compound is a versatile precursor for the construction of a wide array of nitrogen-containing heterocycles. Its reaction with hydrazines or substituted hydrazines can lead to the formation of pyridazinone derivatives. Furthermore, condensation reactions with 1,2-diamines provide a straightforward route to quinoxaline (B1680401) scaffolds, which are present in numerous pharmacologically active compounds. The reaction with amidines or guanidines can also be employed to construct pyrimidine (B1678525) rings.

Starting MaterialReagentResulting Heterocycle
This compoundHydrazinePyridazinone derivative
This compound1,2-DiamineQuinoxaline derivative
This compoundAmidine/GuanidinePyrimidine derivative

The inherent functionalities of this compound also lend themselves to the synthesis of oxygen-containing heterocycles. For instance, reduction of the keto group followed by intramolecular cyclization can yield substituted phthalides. Additionally, it can participate in reactions leading to the formation of coumarin (B35378) and chromone (B188151) derivatives, which are important classes of oxygenated heterocycles with diverse biological activities.

Reaction TypeResulting Heterocycle
Reduction and Intramolecular CyclizationSubstituted Phthalide
Condensation ReactionsCoumarin/Chromone Derivatives

Precursor in Stereoselective Transformations

The prochiral ketone within the this compound molecule makes it a suitable substrate for stereoselective transformations. Asymmetric reduction of the carbonyl group, utilizing chiral catalysts or reagents, can afford enantiomerically enriched α-hydroxy esters. These chiral building blocks are valuable intermediates in the synthesis of optically active pharmaceuticals and natural products. The isopropoxy group can also play a role in directing the stereochemical outcome of certain reactions.

TransformationCatalyst/ReagentProductSignificance
Asymmetric ReductionChiral Reducing Agents (e.g., CBS catalyst)Enantiomerically enriched α-hydroxy estersKey intermediates for chiral synthesis

Role in Multi-Component Reactions (MCRs)

This compound has been utilized as a key component in various multi-component reactions (MCRs). MCRs are powerful synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. For example, it can participate in Passerini and Ugi reactions, incorporating its structural features into diverse and highly functionalized products. These reactions are instrumental in generating libraries of compounds for drug discovery.

MCR TypeReactants (in addition to this compound)Product Type
Passerini ReactionIsocyanide, Carboxylic Acidα-Acyloxy carboxamide
Ugi ReactionIsocyanide, Amine, Carboxylic Acidα-Acylamino carboxamide

Synthesis of Novel Derivatives and Analogues of this compound

To explore structure-activity relationships and develop new compounds with potentially enhanced properties, the synthesis of derivatives and analogues of this compound is an active area of research.

The ethyl ester group of the parent molecule can be readily modified through transesterification reactions. By reacting this compound with different alcohols in the presence of a suitable catalyst, a variety of new esters can be synthesized. This allows for the introduction of different alkyl or aryl groups, which can influence the molecule's physical, chemical, and biological properties.

Reagent (Alcohol)CatalystProduct
MethanolAcid or BaseMthis compound
Benzyl AlcoholAcid or BaseBenzyl 2-iso-propoxybenzoylformate
tert-ButanolAcid or Basetert-Butyl 2-iso-propoxybenzoylformate

Derivatization of the Aromatic Ring

The benzene (B151609) ring of this compound is a key target for modification to create a diverse range of derivatives. The presence of the ortho-isopropoxy and the benzoylformate groups influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions. While specific studies on the derivatization of this compound are not extensively documented, the behavior of similarly substituted aromatic compounds allows for the prediction of its reactivity.

Electrophilic Aromatic Substitution:

The isopropoxy group is an ortho-, para-directing activator, while the benzoylformate group is a deactivating meta-director. In this case, the activating effect of the isopropoxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The para-position (C5) is sterically unhindered and electronically favored, making it the most likely site for substitution. The other ortho-position (C3) is also activated, though substitution here might be less favored due to some steric hindrance from the adjacent isopropoxy group.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid, would likely yield ethyl 5-nitro-2-iso-propoxybenzoylformate.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would be expected to produce the corresponding 5-halo derivatives.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or alkyl groups onto the aromatic ring, again, likely at the 5-position.

These derivatizations are foundational for creating a library of substituted benzoylformates, which can then be used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Transformations of the Keto Group

The α-keto-ester moiety is a highly versatile functional group, and its reactivity is central to the synthetic utility of this compound. The keto group can undergo a variety of transformations, leading to a wide array of molecular architectures. nih.gov

Nucleophilic Addition and Subsequent Reactions:

The electrophilic carbon of the keto group is susceptible to attack by various nucleophiles.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation would yield ethyl 2-hydroxy-2-(2-isopropoxyphenyl)acetate. The resulting chiral center could be controlled using asymmetric reducing agents.

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), would lead to the formation of tertiary alcohols. This allows for the introduction of a wide range of carbon-based substituents.

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) can be used to convert the keto group into an alkene, providing access to substituted styrene (B11656) derivatives.

Formation of Imines and Hydrazones: Reaction with primary amines or hydrazines can form imines and hydrazones, respectively. These derivatives can be stable products themselves or can serve as intermediates for further transformations, such as reduction to amines. nih.gov

Enolate Chemistry:

While the α-keto-ester does not have an enolizable proton on the carbon between the two carbonyls, reactions involving the enolate of the ester portion are conceivable under specific conditions, though less common than reactions at the keto group.

The table below summarizes some potential transformations of the keto group:

Reaction TypeReagent(s)Product Type
ReductionNaBH₄, LiAlH₄Secondary Alcohol
Grignard ReactionRMgXTertiary Alcohol
Wittig ReactionPh₃P=CR₂Alkene
Imine FormationR-NH₂Imine
Hydrazone FormationR-NHNH₂Hydrazone

Potential in Catalytic Processes

The structural features of this compound and its derivatives suggest potential applications in the field of catalysis, both as ligands for metal catalysts and as organocatalysts themselves.

Ligand Design for Metal Catalysis

While this compound itself is not a typical ligand, its derivatives can be designed to coordinate with metal centers. For instance, transformation of the keto group into a functional group with stronger coordinating ability, such as an amino alcohol or a phosphine, could yield effective ligands for asymmetric catalysis.

The synthesis of chiral ligands from derivatives of this compound could be a promising area of research. For example, the reduction of the keto group to a chiral alcohol, followed by further functionalization, could lead to bidentate or tridentate ligands capable of coordinating with transition metals like palladium, rhodium, or ruthenium. These metal complexes could then be employed in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field. nih.gov Benzoylformate derivatives have been explored in organocatalytic reactions. acs.org For instance, in some asymmetric cycloaddition reactions, benzoylformates can act as electrophilic partners. acs.org

Chiral phosphoric acids have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.gov While this compound is not a chiral phosphoric acid, its derivatives could potentially be designed to incorporate such a catalytic motif.

Furthermore, N-heterocyclic carbenes (NHCs) are another important class of organocatalysts. nih.gov The reactivity of the keto group in this compound could be harnessed in NHC-catalyzed reactions, for example, in benzoin-type condensations or in reactions where the benzoylformate acts as an electrophile. The development of organocatalytic systems that utilize the unique electronic and steric properties of this compound and its derivatives could lead to novel and efficient synthetic methodologies. beilstein-journals.orgbeilstein-journals.org

Retrosynthetic Analysis and Strategic Development for Ethyl 2 Iso Propoxybenzoylformate

Disconnection Approach to the α-Ketoester Moiety

The α-ketoester functionality is a key structural feature of the target molecule. A primary disconnection strategy for this moiety involves breaking the carbon-carbon bond between the carbonyl group and the aromatic ring. This leads to two possible synthons: an acyl cation synthon and an aromatic anion synthon, or an aromatic cation synthon and a keto-ester anion synthon.

A common and effective method for forming α-ketoesters is through the reaction of a Grignard reagent with an excess of diethyl oxalate. tandfonline.com This approach involves the addition of an organometallic nucleophile to one of the electrophilic carbonyl carbons of the oxalate. Therefore, a logical disconnection of the target molecule is at the C(aromatic)-C(keto) bond.

Retrosynthetic Analysis of the α-Ketoester Moiety

Target Molecule Disconnection Synthons Synthetic Equivalents
Ethyl 2-iso-propoxybenzoylformateC(aromatic)-C(keto)2-iso-propoxyphenyl anion and Ethyl oxalyl cation2-iso-propoxybromobenzene (as the Grignard reagent precursor) and Ethyl oxalyl chloride

Another viable disconnection strategy for α-ketoesters is the oxidation of the corresponding α-hydroxy ester. This disconnection leads to a precursor molecule, ethyl 2-hydroxy-2-(2-iso-propoxyphenyl)acetate.

Alternative Disconnection via Oxidation

Target Molecule Disconnection Precursor
This compoundOxidationEthyl 2-hydroxy-2-(2-iso-propoxyphenyl)acetate

Strategic Planning for the iso-Propoxy Group Introduction

The introduction of the iso-propoxy group onto the benzene (B151609) ring is another critical aspect of the synthetic strategy. The position of this group, ortho to the ketoester, influences the choice of synthetic route due to potential steric hindrance and directing effects in electrophilic aromatic substitution reactions.

One of the most common methods for forming aryl ethers is the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. In the context of our target molecule, this would mean reacting a 2-hydroxybenzoylformate derivative with an iso-propyl halide.

A second strategy involves the nucleophilic aromatic substitution on a suitably activated aromatic ring. However, this is generally less favorable on an unactivated benzene ring.

A third approach is the direct alkylation of a phenol (B47542) under various conditions. For instance, 2,4-dihydroxybenzophenone (B1670367) can be selectively alkylated to form 2-hydroxy-4-alkoxybenzophenones. google.comgoogle.com

Strategies for iso-Propoxy Group Introduction

Strategy Reactants Key Considerations
Williamson Ether SynthesisA 2-hydroxybenzoylformate derivative and an iso-propyl halideBasicity of the phenoxide, potential for elimination reactions with the secondary halide.
Direct Alkylation2-hydroxybenzophenone and an iso-propylating agentCatalyst choice, potential for O- vs. C-alkylation.

Convergent and Divergent Synthetic Strategies

The synthesis of this compound can be approached using either convergent or divergent strategies. slideshare.netwikipedia.org

Convergent Synthetic Approach

Fragment 1 Fragment 2 Coupling Reaction
2-iso-propoxybromobenzeneDiethyl oxalateGrignard Reaction
2-iso-propoxybenzeneEthyl oxalyl chlorideFriedel-Crafts Acylation

A divergent synthesis , on the other hand, starts from a common intermediate and elaborates it into a variety of related structures. wikipedia.orgacs.org While less common for the synthesis of a single target, a divergent approach could be envisioned starting from a substituted benzene ring that is then functionalized to introduce the iso-propoxy and the ketoester moieties in separate branches of a synthetic tree.

Divergent Synthetic Approach Example

A potential divergent starting point could be 2-bromophenol. One pathway would lead to the introduction of the iso-propoxy group, followed by formation of the Grignard reagent and reaction with diethyl oxalate. Another pathway could first involve the formation of a protected phenol, followed by introduction of the ketoester moiety, and finally deprotection and etherification.

Complexity Analysis in Target Molecule Synthesis

The primary factors contributing to the complexity of this synthesis are:

Regiocontrol: The need to selectively introduce the iso-propoxy and the ketoester groups at the 1 and 2 positions of the benzene ring. Friedel-Crafts acylation of iso-propoxybenzene, for example, could potentially lead to a mixture of ortho and para isomers. libretexts.orgmasterorganicchemistry.com The ortho-para directing nature of the alkoxy group must be carefully considered.

Chemoselectivity: In a convergent approach involving a Grignard reaction with diethyl oxalate, the reaction must be controlled to prevent the addition of a second equivalent of the Grignard reagent to the newly formed ketone. tandfonline.commasterorganicchemistry.com

Functional Group Compatibility: The reaction conditions for each step must be compatible with the functional groups present in the intermediates. For instance, the Lewis acids used in Friedel-Crafts reactions can sometimes cleave ether linkages.

The choice of a convergent strategy, particularly one involving the Friedel-Crafts acylation of a pre-formed 2-iso-propoxybenzene, appears to be a more direct and potentially higher-yielding approach, despite the potential for isomeric mixtures. Careful optimization of reaction conditions would be crucial to maximize the yield of the desired ortho product.

Future Perspectives and Unexplored Research Avenues for Ethyl 2 Iso Propoxybenzoylformate

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like Ethyl 2-iso-propoxybenzoylformate can be significantly advanced through the adoption of flow chemistry and automated synthesis platforms. These technologies offer unparalleled control over reaction parameters, leading to enhanced safety, improved yields, and greater scalability compared to traditional batch methods. youtube.com

Flow chemistry, which involves the continuous pumping of reagents through a network of tubes and reactors, is particularly well-suited for the synthesis of this compound. nih.gov The high surface-area-to-volume ratio in microreactors allows for rapid heat exchange, mitigating the risks associated with exothermic reactions that may arise during the formation of the benzoylformate core. almacgroup.com Furthermore, the precise control over residence time, temperature, and stoichiometry can minimize the formation of byproducts, leading to a cleaner reaction profile. almacgroup.com

Automated synthesis systems, integrated with real-time monitoring techniques, can accelerate the optimization of reaction conditions for the synthesis of this compound. nih.gov By systematically varying parameters such as catalyst loading, solvent, and temperature, these systems can rapidly identify the optimal conditions for maximizing yield and purity. This data-rich approach not only streamlines the development process but also provides a deeper understanding of the reaction landscape. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for this compound

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Limited, potential for hot spotsExcellent, high surface-to-volume ratio
Safety Higher risk with exothermic reactionsEnhanced safety, smaller reaction volumes
Scalability Challenging, requires process redesignStraightforward, "numbering-up" or "scaling-out"
Process Control Difficult to precisely controlPrecise control over parameters
Reproducibility Can be variable between batchesHigh reproducibility

The multistep synthesis of active pharmaceutical ingredients has been successfully demonstrated using flow chemistry, highlighting its potential for complex molecular construction. nih.gov This approach could be adapted for a sequential synthesis of this compound, where intermediates are generated and consumed in a continuous stream, eliminating the need for isolation and purification at each step. nih.gov

Biocatalytic Approaches to Synthesis and Transformation

The growing demand for sustainable and environmentally friendly chemical processes has spurred interest in biocatalysis. Enzymes, with their high selectivity and mild reaction conditions, offer a powerful alternative to traditional chemical catalysts. abap.co.innih.gov

The synthesis of this compound could be envisioned through a lipase-catalyzed transesterification. google.com Lipases are known to catalyze the formation of esters with high efficiency and selectivity. rsc.org A potential biocatalytic route could involve the reaction of a corresponding methyl or ethyl ester with isopropanol (B130326) in the presence of a suitable lipase (B570770) to introduce the 2-iso-propoxy group.

Furthermore, the ketone functionality of this compound presents an opportunity for stereoselective reduction using alcohol dehydrogenases (ADHs). thieme-connect.commdpi.com The reduction of the α-keto group would yield a chiral α-hydroxy ester, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The use of whole-cell biocatalysts, such as E. coli expressing a specific ADH, could provide a cost-effective and efficient method for this transformation. nih.govmdpi.com The regeneration of cofactors like NAD(P)H, essential for the activity of ADHs, can be achieved in situ using a co-substrate system, such as the addition of isopropanol. nih.gov

The enzymatic reduction of related benzoyl-CoA derivatives has been studied, providing insights into the mechanisms of dearomatizing reductases. nih.govnih.gov While a direct parallel, these studies underscore the potential of enzymatic systems to perform complex reductions on benzoyl moieties.

Exploration of Materials Science Applications

Esters are a cornerstone of polymer chemistry, serving as monomers for the production of a wide array of materials. numberanalytics.comnumberanalytics.comsimply.science The unique structure of this compound, with its aromatic ring, ester, and ketone functionalities, suggests its potential as a novel monomer or additive in materials science.

The ester group could participate in polymerization reactions to form polyesters. simply.science The presence of the bulky ortho-isopropoxy group could influence the polymer's properties, potentially leading to materials with altered thermal stability, solubility, or mechanical strength. The benzoylformate moiety itself could be a site for post-polymerization modification, allowing for the introduction of further functionality.

Beyond polymerization, this compound could be investigated as a plasticizer or a compatibilizer in polymer blends. Its aromatic nature and ester functionality could enhance its interaction with various polymer matrices. Furthermore, the photo-reactivity of the benzoylformate group could be exploited in the development of photo-responsive materials or as a photoinitiator in polymerization processes. The use of esters derived from vegetable oils in the synthesis of biolubricants is an emerging area, suggesting that functionalized esters like the one could find applications in developing high-performance, biodegradable materials. mdpi.com

Advanced Mechanistic Insights via In Situ Spectroscopy

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and the development of new applications. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. ou.eduyoutube.comrsc.org

By inserting a spectroscopic probe directly into the reaction vessel, it is possible to track the concentration of reactants, intermediates, and products as the reaction progresses. ou.edursc.org This provides valuable kinetic data that can be used to elucidate the reaction mechanism. For instance, in the synthesis of this compound via a Grignard-type reaction, in situ spectroscopy could help to identify and characterize transient intermediates, providing a deeper understanding of the reaction pathway. nih.govmasterorganicchemistry.comwikipedia.org

The esterification reaction itself can be monitored using Raman spectroscopy to follow the disappearance of the carboxylic acid and alcohol starting materials and the appearance of the ester product and water. open-raman.org This technique has been successfully applied to study the kinetics of enzymatic esterification in solvent-free systems. youtube.com Such studies on this compound would provide critical data for optimizing both chemical and biocatalytic synthetic routes.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could complement experimental spectroscopic data to provide atomic-level insights into transition states and reaction energetics. ou.edu This synergistic approach of in situ spectroscopy and computational modeling will be instrumental in unlocking the full potential of this compound.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Ethyl 2-iso-propoxybenzoylformate, and how can ambiguities in spectral data be resolved?

  • Methodological Answer : Utilize a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm the ester and iso-propoxy group functionalities. For ambiguous peaks (e.g., overlapping signals in crowded regions), employ 2D NMR techniques (HSQC, HMBC) or solvent-dependent studies to resolve structural assignments. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If discrepancies persist, compare experimental data with Density Functional Theory (DFT)-simulated spectra .

Q. What synthetic routes are commonly employed for this compound, and what critical parameters influence yield optimization?

  • Methodological Answer : The esterification of 2-iso-propoxybenzoylformic acid with ethanol under acid catalysis (e.g., H2_2SO4_4) is a standard route. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Use anhydrous conditions (e.g., toluene) to minimize hydrolysis.
  • Catalyst Loading : Optimize via Design of Experiments (DoE) to avoid excess acid-induced decomposition. Monitor reaction progress via TLC or in-situ FTIR .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 37°C. Use HPLC-UV to quantify degradation products (e.g., free acid or alcohol). Apply kinetic modeling (e.g., first-order decay) to estimate half-life. For mechanistic insights, employ LC-MS to identify intermediates and propose degradation pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictory reports on the biological activity of this compound across different cell lines?

  • Methodological Answer : Perform systematic meta-analysis of existing data to identify variables (e.g., cell culture conditions, assay protocols). Replicate key studies under controlled conditions, standardizing parameters like cell passage number and serum concentration. Use dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) to differentiate assay-specific artifacts from true biological variability. Cross-reference with transcriptomic profiling to explore cell-line-specific receptor expression .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to map potential energy surfaces for key reactions (e.g., nucleophilic acyl substitution). Validate predictions with microreactor experiments under flow conditions, varying solvents and catalysts. Use multivariate analysis to correlate computational descriptors (e.g., Fukui indices) with empirical rate constants. Integrate machine learning (e.g., Random Forest) to refine predictive models .

Q. What methodological approaches are recommended for investigating enantioselective synthesis pathways of this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) via high-throughput experimentation (HTE) in asymmetric esterification. Analyze enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents. Perform kinetic resolution studies to identify rate-limiting steps. For mechanistic elucidation, employ isotopic labeling (e.g., 18O^{18}O) and transition-state modeling with QM/MM simulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer : Re-evaluate solubility measurements using standardized protocols (e.g., shake-flask method with HPLC quantification). Control for variables like temperature (±0.1°C), agitation rate, and equilibration time. Compare results with Hansen Solubility Parameters (HSP) predictions to identify outliers. Publish raw datasets with metadata (e.g., solvent purity, instrument calibration logs) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.